molecular formula C20H24ClFN2O2 B12736403 1-(4-Fluorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)-1-butanone hydrochloride CAS No. 95217-21-3

1-(4-Fluorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)-1-butanone hydrochloride

Cat. No.: B12736403
CAS No.: 95217-21-3
M. Wt: 378.9 g/mol
InChI Key: KVYQRVVKNVWOJB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)-1-butanone hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a fluorophenyl group, a hydroxy group, and a piperazinyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)-1-butanone hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorophenyl Intermediate:

    Piperazinylation: The attachment of the piperazinyl group to the intermediate, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)-1-butanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)-1-butanone hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)-1-butanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-fluorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
  • (4-Fluorophenyl)(4-phenyl-1-piperazinyl)methanone
  • N-(3,4-Difluorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide

Uniqueness

1-(4-Fluorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)-1-butanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

CAS No.

95217-21-3

Molecular Formula

C20H24ClFN2O2

Molecular Weight

378.9 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-hydroxy-4-(4-phenylpiperazin-1-yl)butan-1-one;hydrochloride

InChI

InChI=1S/C20H23FN2O2.ClH/c21-17-8-6-16(7-9-17)20(25)19(24)10-11-22-12-14-23(15-13-22)18-4-2-1-3-5-18;/h1-9,19,24H,10-15H2;1H

InChI Key

KVYQRVVKNVWOJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(C(=O)C2=CC=C(C=C2)F)O)C3=CC=CC=C3.Cl

Origin of Product

United States

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